molecular formula C31H28N6O4S2 B2965763 N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 361149-20-4

N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2965763
CAS No.: 361149-20-4
M. Wt: 612.72
InChI Key: VELCTEFASQLWGK-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, integrating a 4H-1,2,4-triazole core substituted with a benzyl group at position 4 and a methyl-furan-2-carboxamide moiety at position 2. The thioether linkage at position 5 connects to a 2-oxoethyl group bearing a 4,5-dihydro-1H-pyrazol-1-yl unit, which is further substituted with a 4-methoxyphenyl and thiophen-2-yl group.

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O4S2/c1-40-23-13-11-22(12-14-23)25-17-24(27-10-6-16-42-27)35-37(25)29(38)20-43-31-34-33-28(18-32-30(39)26-9-5-15-41-26)36(31)19-21-7-3-2-4-8-21/h2-16,25H,17-20H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELCTEFASQLWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Key Substituents Synthesis Yield (if reported) Notable Spectral Features (IR/NMR)
Target Compound 4H-1,2,4-triazole 4-benzyl, 5-thioether-linked pyrazolyl, 3-methyl-furan-2-carboxamide N/A Expected C=O (1660–1680 cm⁻¹), C=S (1240–1260 cm⁻¹)
N-((4-(2,5-dimethylphenyl)-...furan-2-carboxamide 4H-1,2,4-triazole 4-(2,5-dimethylphenyl) vs. 4-benzyl N/A Similar C=O and C=S bands; substituent-dependent δH shifts in NMR
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 1,3-thiazolidinone 4-chlorophenyl, benzothiazole-3-carboxamide 70% (ethanol reflux) NH (3150–3319 cm⁻¹), C=O (1663–1682 cm⁻¹)
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) Isoxazole Methylthiophene, carboxylic acid 45% (chromatography) δH 2.45 (s, 3H, CH₃), δC 162.5 (C=O)
(2-(5-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)ethanones 1,2,4-triazole Sulfonylphenyl, fluorophenyl 45–60% Absent C=O (1663–1682 cm⁻¹), νC=S (1247–1255 cm⁻¹)

Key Observations :

  • Substituent Influence on Yield : Electron-withdrawing groups (e.g., chloro in 4g ) may enhance reaction efficiency (70% yield), whereas bulky or electron-donating groups (e.g., benzyl in the target compound) could reduce yields due to steric hindrance.
  • Spectral Signatures : The absence of C=O IR bands in triazole derivatives contrasts with the target compound’s expected C=O stretch (~1680 cm⁻¹), suggesting a stable carboxamide conformation. Thioether-linked compounds consistently show C=S vibrations near 1240–1260 cm⁻¹ .

Bioactivity and Functional Comparisons

Table 2: Bioactivity Profiles of Analogues

Compound Class / Example Reported Bioactivity Mechanism / Target Therapeutic Relevance
Target Compound (hypothesized) Potential antimicrobial/anti-cancer Enzyme inhibition (e.g., kinases) Oncology, infectious diseases
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole Antimicrobial Disruption of bacterial cell membranes Antibiotic development
Nitrothiophene carboxamides (e.g., C16H10F3N3O4S2) Narrow-spectrum antibacterial Inhibition of bacterial efflux pumps Drug-resistant infections
Ferroptosis-inducing compounds Selective cytotoxicity in OSCC cells Lipid peroxidation via GPX4 inhibition Oral cancer therapy

Key Insights :

  • The target compound’s thiophene and pyrazoline moieties may confer redox-modulating properties, akin to ferroptosis inducers .
  • Antimicrobial activity in analogues (e.g., ) highlights the role of electron-deficient aromatic systems (e.g., nitro, chloro) in disrupting microbial pathways.

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-triazole and 4,5-dihydropyrazole moieties in this compound?

The synthesis of 1,2,4-triazole derivatives often involves cyclization of thiosemicarbazides under reflux conditions. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in ethyl alcohol with phenylisothiocyanate can yield 4,5-disubstituted triazoles . The 4,5-dihydropyrazole core can be synthesized via condensation reactions, such as those described for Mannich bases using 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate in ethyl alcohol under reflux . Key intermediates like thiosemicarbazide derivatives should be purified via recrystallization (ethanol/water mixtures) to ensure high yields (>70%) .

Advanced: How can solvent effects influence the tautomeric equilibrium of the thiophene-containing triazole moiety during synthesis?

Solvents with high polarity (e.g., DMSO) stabilize thione-thiol tautomers by stabilizing the thione form through hydrogen bonding. In contrast, nonpolar solvents favor the thiol tautomer. Spectroscopic studies (FT-IR, Raman) combined with DFT calculations are critical to monitor tautomeric shifts. For example, thione-thiol equilibria in heterocyclic systems were analyzed using vibrational spectroscopy and quantum chemical methods . Reaction optimization should include solvent polarity screening to control tautomer distribution and reaction outcomes .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • FT-IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) and tautomeric forms .
  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions, such as methoxyphenyl protons (~3.8 ppm) and thiophene carbons (~125-140 ppm) .
  • X-ray crystallography : Resolve crystal packing and non-covalent interactions (e.g., π-π stacking between benzyl and furan groups) .

Advanced: How can molecular docking studies predict the biological activity of this compound against cancer-related targets?

Docking simulations using software like AutoDock Vina can model interactions with targets such as EGFR or COX-2. For example, pyrazole-triazole hybrids show affinity for kinase domains via hydrogen bonding with key residues (e.g., Lys745 in EGFR). Parameterize the compound’s force field using DFT-optimized geometries (B3LYP/6-31G*) . Validate predictions with in vitro assays (e.g., IC50_{50} measurements against HeLa cells) .

Basic: What purification methods are effective for isolating intermediates with sulfur-containing groups?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate thioether intermediates .
  • Recrystallization : Ethanol-water mixtures (1:1) effectively purify thiosemicarbazides with >95% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts .

Advanced: How do electronic effects of substituents (e.g., 4-methoxyphenyl) modulate the compound’s reactivity in nucleophilic substitution reactions?

Electron-donating groups (e.g., -OCH3_3) increase electron density on the triazole ring, enhancing nucleophilic attack at the sulfur atom. Hammett substituent constants (σ) correlate with reaction rates: σpara_{para} = -0.27 for -OCH3_3 accelerates thioether bond formation compared to electron-withdrawing groups. Kinetic studies using UV-Vis spectroscopy (monitoring disulfide bond cleavage) can quantify these effects .

Basic: What safety precautions are critical when handling intermediates with reactive thiol groups?

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols (P210, P102) .
  • Storage : Keep under nitrogen at -20°C to prevent oxidation to disulfides .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

Advanced: How can QSAR models guide the optimization of this compound’s antifungal activity?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps can predict bioactivity. For triazole-thiophene hybrids, a positive correlation between lipophilicity (logP >3) and antifungal potency (against Candida spp.) has been observed. Synthesize analogs with varying substituents (e.g., -CF3_3, -Cl) and validate using microdilution assays (MIC values) .

Basic: What are the key challenges in scaling up the synthesis of the furan-2-carboxamide moiety?

  • Byproduct formation : Oxidative degradation of furan rings under acidic conditions requires strict pH control (pH 6-7) .
  • Catalyst selection : Pd/C (5% wt) in hydrogenation steps minimizes over-reduction of the carboxamide group .

Advanced: How do non-covalent interactions (e.g., CH-π) influence the crystal packing and solubility of this compound?

Single-crystal X-ray studies reveal CH-π interactions between the benzyl group and thiophene ring, contributing to dense packing and low solubility (<0.1 mg/mL in water). Co-crystallization with PEG 4000 improves aqueous solubility (up to 2 mg/mL) by disrupting hydrophobic interactions .

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